3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile
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Overview
Description
3-(6,6-Dimethyl-3-bicyclo[310]hexanylidene)butanenitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru(II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure and is used in antiviral medications.
3-azabicyclo[3.1.0]hexane: Another related compound with applications in pharmaceuticals.
Uniqueness
3-(6,6-Dimethyl-3-bicyclo[310]hexanylidene)butanenitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-(6,6-dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile |
InChI |
InChI=1S/C12H17N/c1-8(4-5-13)9-6-10-11(7-9)12(10,2)3/h10-11H,4,6-7H2,1-3H3 |
InChI Key |
ARWKVZXLYDWHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC2C(C1)C2(C)C)CC#N |
Origin of Product |
United States |
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